molecular formula C11H23NO2 B556864 11-Aminoundecanoic acid CAS No. 2432-99-7

11-Aminoundecanoic acid

Cat. No. B556864
CAS RN: 2432-99-7
M. Wt: 201.31 g/mol
InChI Key: GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Description

11-Aminoundecanoic acid is a medium-chain fatty acid . It is also known as aminoundecanoic acid and is utilized in solution phase peptide synthesis. It is a monomer precursor for nylon-11 .


Synthesis Analysis

The synthesis of 11-Aminoundecanoic acid has been described in several studies . It is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis proceeds in four separate reactions: Transesterification of castor oil to methyl ricinoleate, Pyrolysis of methylricinoleate to heptanal and methyl undecenoate, Hydrolysis of methyl undecenoate to 10-undecenoic acid, and Hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .


Molecular Structure Analysis

The molecular formula of 11-Aminoundecanoic acid is C11H23NO2 .


Physical And Chemical Properties Analysis

11-Aminoundecanoic acid is a white crystalline solid or powder with low solubility in water .

Scientific Research Applications

Biomedical Engineering: Polyamide Synthesis for Biomaterials

11-Aminoundecanoic acid: is a key monomer in the synthesis of nylon-11 , a polyamide with significant biomedical applications. Through anionic ring-opening polymerization, nylon-11 can be tailored for use as antimicrobial agents, cell adhesion substrates, and drug delivery scaffolds . The control over the polymerization process allows for precise manipulation of the material’s properties, making it suitable for various medical devices and implants.

Organic Synthesis: Solution Phase Peptide Synthesis

In organic chemistry, 11-Aminoundecanoic acid serves as a building block in solution phase peptide synthesis. Its primary amine group reacts with carboxylic acids to form amide bonds, creating a wide range of peptides with potential therapeutic applications .

Material Science: Advanced Polymer Design

The versatility of 11-Aminoundecanoic acid extends to material science, where it’s used to develop advanced polymers with enhanced functionality. Its incorporation into polyamides results in materials with desirable mechanical properties, such as flexibility and strength, suitable for engineering resins and technical components .

Pharmaceutical Industry: Drug Delivery Systems

11-Aminoundecanoic acid: -based polyamides are explored for their potential as drug delivery systems. The ability to modify the polymer structure at the molecular level allows for the creation of systems that can precisely control the release of drugs, improving the efficacy and safety of treatments .

Biocatalysis: Enzyme-Catalyzed Polymerization

The field of biocatalysis utilizes 11-Aminoundecanoic acid in enzyme-catalyzed polymerization processes. This method offers a more sustainable and environmentally friendly approach to polymer production, reducing the need for harsh chemicals and energy-intensive conditions .

Sustainable Chemistry: Bio-derived Raw Material Synthesis

11-Aminoundecanoic acid: is also significant in sustainable chemistry as it can be synthesized from bio-renewable feedstocks like castor oil. This approach aligns with the industry’s shift towards greener processes and reduces reliance on fossil fuels for polymer production .

Nanotechnology: Functionalization of Nanomaterials

In nanotechnology, 11-Aminoundecanoic acid is used to functionalize the surface of nanomaterials. By attaching this molecule to nanoparticles, researchers can improve the interaction between the nanomaterials and biological systems, which is crucial for applications like targeted drug delivery and diagnostics .

Analytical Chemistry: Chromatography and Spectroscopy

Lastly, 11-Aminoundecanoic acid finds application in analytical chemistry, where it’s used as a standard or reference compound in chromatography and spectroscopy. Its well-defined structure and properties help in the accurate analysis of complex mixtures and the identification of unknown substances .

Safety And Hazards

11-Aminoundecanoic acid is considered a poison by ingestion . It is also a questionable carcinogen with experimental carcinogenic and neoplastigenic data . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Future Directions

The use of 11-Aminoundecanoic acid as a synthetic building block allows the systematic preparation of (oligo)amide organogelators . It is also used in the synthesis of biopolyamides, which are an interesting class of biopolymers with outstanding mechanical performance . The development of environmentally friendly composites and nanocomposites based on biopolyamides and natural fillers is of particular interest due to the preserved sustainable character of such materials .

properties

IUPAC Name

11-aminoundecanoic acid
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InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
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InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCN)CCCCC(=O)O
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Molecular Formula

C11H23NO2
Record name 11-AMINOUNDECANOIC ACID
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Related CAS

25587-80-8
Record name 11-Aminoundecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID5020077
Record name 11-Aminoundecanoic acid
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Molecular Weight

201.31 g/mol
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Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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Product Name

11-Aminoundecanoic acid

CAS RN

2432-99-7, 25035-04-5, 25587-80-8
Record name 11-AMINOUNDECANOIC ACID
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Melting Point

374 to 378 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

polyamide of dodecamethylenediamine and n-dodecanedioic acid (nylon 12:12)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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